Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-indandione with suitable aldehydes in the presence of a base can lead to the formation of the indeno-pyran core structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the substituents present on the indeno-pyran ring. Common reagents include halogens, acids, and bases.
Scientific Research Applications
Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Indeno(1,2-b)pyran-2-carboxylic acid, 4,5-dihydro-4-oxo- can be compared with other similar compounds such as:
Indeno(1,2-b)pyran-2-carboxylic acid: Lacks the 4,5-dihydro-4-oxo- substitution, leading to different chemical and biological properties.
Indeno(1,2-b)pyridine derivatives: Similar core structure but with nitrogen atoms, resulting in distinct reactivity and applications.
Spiro[indeno(1,2-b)pyran] compounds: Feature a spiro linkage, which can influence their stability and reactivity.
Properties
CAS No. |
74949-94-3 |
---|---|
Molecular Formula |
C13H8O4 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
4-oxo-5H-indeno[1,2-b]pyran-2-carboxylic acid |
InChI |
InChI=1S/C13H8O4/c14-10-6-11(13(15)16)17-12-8-4-2-1-3-7(8)5-9(10)12/h1-4,6H,5H2,(H,15,16) |
InChI Key |
JWKDYYQAVVRZLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=O)C=C(O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.